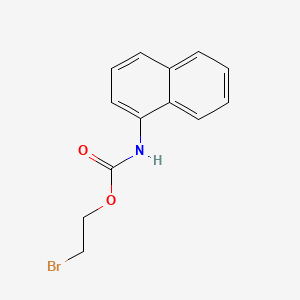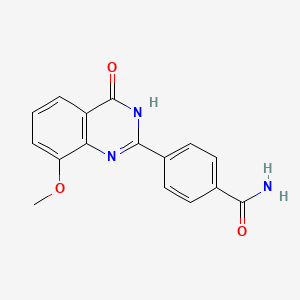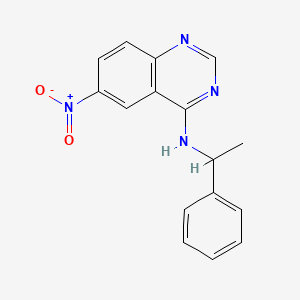![molecular formula C18H13N3O B11836780 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 5790-45-4](/img/structure/B11836780.png)
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin or its derivatives at room temperature. This reaction yields (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones, which can be further isomerized into the corresponding (Z)-isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitro-substituted derivatives .
Aplicaciones Científicas De Investigación
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential anticancer properties and is being explored for its enzymatic inhibitory activity.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s fused pyrazole and pyrimidine rings allow it to mimic the structural features of biogenic purines, making it a promising candidate for drug development. It exerts its effects by inhibiting key enzymes and interfering with cellular processes, leading to its antibacterial and anticancer activities .
Comparación Con Compuestos Similares
- 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Comparison: Compared to its similar compounds, 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique substitution pattern and the presence of hydroxyl groups, which enhance its chemical reactivity and biological activity.
Propiedades
Número CAS |
5790-45-4 |
|---|---|
Fórmula molecular |
C18H13N3O |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13N3O/c22-18-12-15(13-7-3-1-4-8-13)19-17-11-16(20-21(17)18)14-9-5-2-6-10-14/h1-12,20H |
Clave InChI |
VNKCQGVSPOWIEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)








![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
